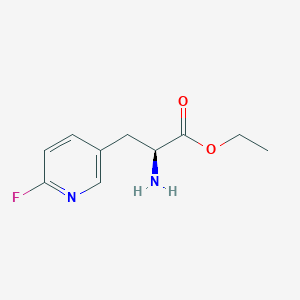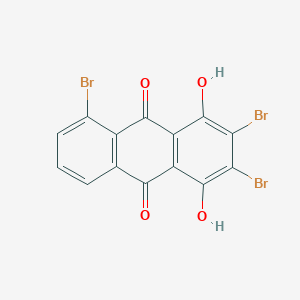
2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione is a brominated derivative of anthraquinone. Anthraquinones are a class of aromatic organic compounds known for their wide range of applications, including dyes, biologically active substances, and medical agents. The compound’s structure consists of an anthracene backbone with bromine and hydroxyl groups attached, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione typically involves the bromination of anthraquinone derivatives. One common method is the reaction of 1,4-dihydroxyanthracene with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C. The bromination process results in the substitution of hydrogen atoms with bromine atoms at the 2, 3, and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Amines, alkyl halides
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives. These products have applications in dye synthesis, pharmaceuticals, and organic electronics .
Aplicaciones Científicas De Investigación
2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit tumor cell growth.
Medicine: Studied for its role in the development of new pharmaceuticals, particularly in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the bromine atoms enhance the compound’s ability to generate reactive oxygen species (ROS), which can induce oxidative stress in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,9,10-Tetrabromo-1,4-dihydroxyanthracene-9,10-dione
- 1,4-Dihydroxyanthracene-9,10-dione
- 2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione
Uniqueness
2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 2, 3, and 5 positions enhances its reactivity and potential for generating ROS, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
106200-76-4 |
|---|---|
Fórmula molecular |
C14H5Br3O4 |
Peso molecular |
476.90 g/mol |
Nombre IUPAC |
2,3,5-tribromo-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Br3O4/c15-5-3-1-2-4-6(5)12(19)8-7(11(4)18)13(20)9(16)10(17)14(8)21/h1-3,20-21H |
Clave InChI |
AHYMUFORCQYZKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C(=C(C(=C3O)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


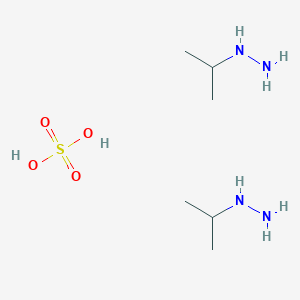
![7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B13124459.png)
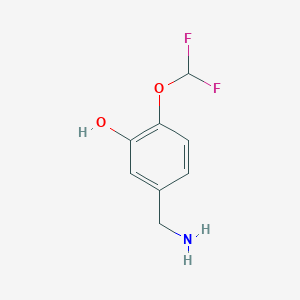
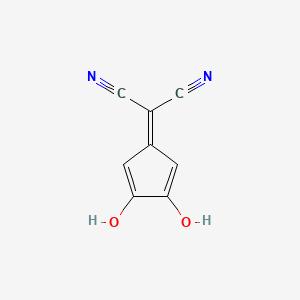
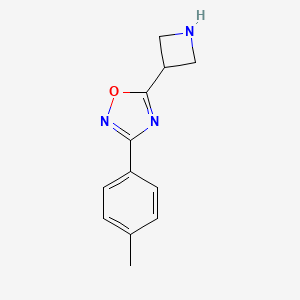

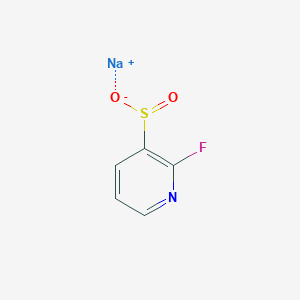

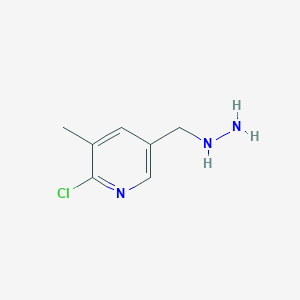
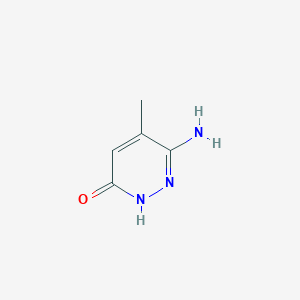
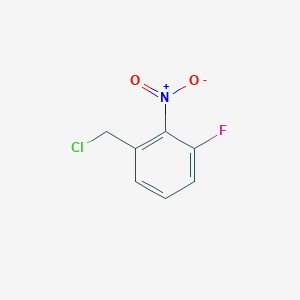
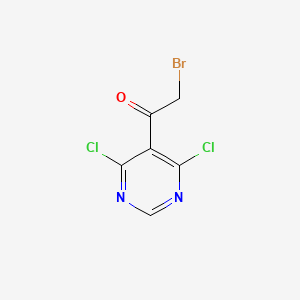
![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
